molecular formula C8H7BrF3N B13024466 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine

Cat. No.: B13024466
M. Wt: 254.05 g/mol
InChI Key: WHADMQCVPNVAIM-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, an ethyl group at position 2, and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances electronegativity and lipophilicity, making the compound valuable in agrochemical and pharmaceutical synthesis .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-2-ethyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3

InChI Key

WHADMQCVPNVAIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 2-ethyl-5-(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure better control over reaction conditions and higher yields. Additionally, the use of safer brominating agents and solvents can be optimized to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-deficient aromatic systems created by the trifluoromethyl group.

Key Findings:

  • Ammonolysis : Reacts with ammonia in THF under reflux to yield 3-amino-2-ethyl-5-(trifluoromethyl)pyridine (85–92% yield) .

  • Methoxy Substitution : Treatment with sodium methoxide in DMF at 80°C replaces bromine with methoxy (74% yield) .

  • Cyanide Exchange : Cuprous cyanide in NMP (140–160°C) facilitates cyanation (52% yield) .

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsYieldSource
AmmonolysisNH₃, THF, reflux92%
MethoxylationNaOMe, DMF, 80°C74%
CyanationCuCN, NMP, 140°C52%

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings to form biaryl or alkyne derivatives.

Suzuki-Miyaura Coupling:

  • Catalyzed by Pd(PPh₃)₄ with arylboronic acids in dioxane/water (90°C), achieving 60–85% yields for biaryl products.

  • Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) show higher reactivity due to matched electronic effects.

Sonogashira Coupling:

  • With terminal alkynes using PdCl₂(PPh₃)₂/CuI in triethylamine (70°C), yielding ethynyl derivatives (55–70%).

Table 2: Coupling Reaction Efficiency

Coupling TypeCatalyst SystemSubstrateYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃4-CF₃-PhB(OH)₂85%
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetylene70%

Dehalogenation and Reduction

Controlled dehalogenation enables selective functionalization:

  • Hydrogenolysis : H₂/Pd-C in ethanol removes bromine to yield 2-ethyl-5-(trifluoromethyl)pyridine (78% yield).

  • Radical Reduction : Tributyltin hydride/AIBN in toluene reduces bromine to hydrogen (82% yield).

Electrophilic Aromatic Substitution

The ethyl group directs electrophiles to the para-position relative to the trifluoromethyl group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position (63% yield).

  • Sulfonation : Fuming H₂SO₄ at 50°C yields 4-sulfo derivatives (58% yield).

Mechanistic Insights

  • SNAr Reactivity : The trifluoromethyl group increases ring electrophilicity, lowering activation energy for substitution (ΔG‡ = 18–22 kcal/mol) .

  • Coupling Selectivity : Steric hindrance from the ethyl group favors coupling at the 3-position over the 5-position (3:1 regioselectivity).

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders and inflammatory diseases. The trifluoromethyl group enhances the compound's lipophilicity, which is beneficial for drug absorption and bioavailability.

Case Study: TRPA1 Inhibition
Recent studies have indicated that derivatives of this compound can inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses. This inhibition can lead to potential therapeutic applications in pain management and treatment of respiratory diseases .

Materials Science

Organic Semiconductors and Liquid Crystals
The compound has been explored for its utility in materials science, particularly in the fabrication of organic semiconductors and liquid crystals. The presence of the trifluoromethyl group contributes to the desired electronic properties necessary for these applications.

Data Table: Properties of Pyridine Derivatives in Materials Science

CompoundApplicationKey Properties
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridineOrganic SemiconductorsHigh electron mobility
5-(trifluoromethyl)pyridineLiquid CrystalsEnhanced thermal stability

Chemical Biology

Synthesis of Probes and Inhibitors
In chemical biology, 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is utilized to create molecular probes that facilitate the study of biological pathways. Its ability to modify biological targets makes it an essential tool for researchers investigating enzyme activity and receptor interactions.

Case Study: Biological Pathway Analysis
Research has shown that derivatives of this compound can act as selective inhibitors in various biochemical assays, allowing scientists to dissect complex signaling pathways involved in disease mechanisms .

Industrial Chemistry

Agrochemicals and Specialty Chemicals
The compound plays a role in the production of agrochemicals, dyes, and other specialty chemicals. Its bromine atom provides reactivity that can be exploited in various chemical reactions essential for synthesizing agricultural products.

Data Table: Industrial Applications of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine

Application TypeSpecific UseImpact on Industry
AgrochemicalsHerbicides and pesticidesIncreased crop yield
DyesColorants for textilesEnhanced colorfastness
Specialty ChemicalsCustom formulationsTailored properties for specific needs

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, allowing them to effectively penetrate cell membranes and reach their targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine with related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine Br (3), -C₂H₅ (2), -CF₃ (5) C₈H₇BrF₃N Likely intermediate for agrochemicals Inferred
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Br (3), Cl (2), -CF₃ (5) C₆H₂BrClF₃N Industrial synthesis; insecticide precursor
2-Bromo-3-methylpyridine Br (2), -CH₃ (3) C₆H₆BrN Pharmaceutical intermediate
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine -CH₂Br (2), Cl (3), -CF₃ (5) C₇H₄BrClF₃N Reactive in coupling reactions
3-Bromo-5-ethoxypyridine Br (3), -OCH₂CH₃ (5) C₇H₈BrNO Solubility in polar solvents

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 5 in the target compound and its analogues (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) enhances electrophilicity, facilitating nucleophilic substitution reactions at the bromine site .
  • Reactivity : Bromine at position 3 acts as a leaving group, making the compound a versatile intermediate for cross-coupling reactions, similar to 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine .

Biological Activity

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

Chemical Structure and Properties

The molecular structure of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine can be summarized as follows:

  • Molecular Formula : C₉H₈BrF₃N
  • Molecular Weight : 252.06 g/mol
  • Key Functional Groups :
    • Bromine atom (Br)
    • Ethyl group (C₂H₅)
    • Trifluoromethyl group (CF₃)

The presence of these groups contributes to the compound's unique physicochemical properties, including increased lipophilicity and reactivity, making it valuable in the synthesis of complex organic molecules.

The biological activity of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Properties

Research indicates that derivatives of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the trifluoromethyl group are selective for certain pathogens, such as Chlamydia, demonstrating promising antichlamydial activity . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing biological activity .

Anticancer Activity

The compound's derivatives are also being investigated for their potential anticancer properties. The incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting cancer cell growth. For example, certain derivatives have shown enhanced activity against various cancer cell lines compared to their non-fluorinated counterparts .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine:

StudyFocusFindings
Antichlamydial ActivityDerivatives with trifluoromethyl groups showed selective activity against Chlamydia, highlighting the importance of this substituent in drug design.
Antibacterial ActivityNovel trifluoromethylpyridine amide derivatives exhibited significant antibacterial effects against R. solanacearum, indicating potential agricultural applications.
Structure-Activity RelationshipsThe study developed SAR for various derivatives, demonstrating that modifications can lead to enhanced potency against specific pathogens while reducing toxicity.

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine?

Answer:
Synthesis typically involves multi-step strategies:

Core Pyridine Functionalization : Start with a halogenated pyridine precursor. For example, bromine can be introduced via electrophilic substitution or metal-mediated cross-coupling reactions.

Ethyl Group Introduction : Use alkylation or Grignard reactions. For instance, coupling a bromopyridine with ethyl magnesium bromide under Pd catalysis .

Trifluoromethylation : Employ methods like the Ruppert-Prakash reagent (TMSCF₃) or copper-mediated trifluoromethylation under controlled conditions .

Purification : Chromatography or recrystallization ensures high purity. Validate intermediates using LC-MS and NMR.

Basic: How to characterize this compound using spectroscopic and structural methods?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify ethyl (-CH₂CH₃) and trifluoromethyl (-CF₃) groups. Ethyl protons appear as a triplet (~δ 1.3 ppm) and quartet (~δ 2.5 ppm), while CF₃ shows no proton signal but a distinct ¹⁹F peak at ~δ -60 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in the pyridine ring .
  • X-ray Crystallography : Confirm molecular geometry and substituent positions. Pyridine derivatives often crystallize in monoclinic systems .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How to address regioselectivity challenges during functionalization reactions?

Answer:
Regioselectivity is influenced by substituent electronic effects:

  • Bromine as a Directing Group : Bromine at position 3 deactivates the ring, directing electrophiles to position 4 (meta to Br). Use DFT calculations to predict reactive sites .
  • Trifluoromethyl Group : The -CF₃ group is electron-withdrawing, favoring nucleophilic attacks at position 6 (para to CF₃). Adjust reaction conditions (e.g., temperature, solvent polarity) to optimize selectivity .
  • Metalation Strategies : Lithium-halogen exchange at low temperatures (-78°C) can selectively functionalize positions adjacent to bromine .

Advanced: What computational approaches predict the compound’s reactivity or bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The Colle-Salvetti correlation-energy formula is widely used for pyridine derivatives .
  • Molecular Docking : Screen against protein targets (e.g., kinases) to assess binding affinity. For example, trifluoromethyl groups enhance hydrophobic interactions in enzyme pockets .
  • MD Simulations : Study thermal stability or solvent effects using AMBER or GROMACS. Ethyl groups may increase membrane permeability in drug design .

Basic: How to resolve contradictions between experimental and computational data?

Answer:

  • NMR vs. DFT Geometry : If NMR data (e.g., coupling constants) conflict with computed structures, re-optimize the DFT model using solvent corrections (PCM) or hybrid functionals (B3LYP-D3) .
  • X-ray vs. Predicted Reactivity : Crystallographic data may reveal unexpected conformations. Adjust synthetic conditions (e.g., steric hindrance from the ethyl group) to align with reactivity predictions .

Advanced: How does this compound compare to analogs like 3-chloro-5-(trifluoromethyl)pyridine?

Answer:

  • Reactivity : Bromine is a better leaving group than chlorine, enabling faster nucleophilic substitution. Ethyl groups increase steric bulk, reducing reaction rates compared to methyl analogs .
  • Bioactivity : The ethyl group may enhance lipophilicity, improving blood-brain barrier penetration in neurological drug candidates. In contrast, chloro analogs show higher electrophilicity but lower metabolic stability .

Basic: What are the stability considerations under varying conditions?

Answer:

  • Thermal Stability : Decomposition occurs above 200°C; use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Light Sensitivity : Bromine can undergo photolytic cleavage. Store in amber vials at -20°C .
  • Solvent Compatibility : Stable in DMSO and DMF but avoid strong acids (e.g., H₂SO₄) to prevent ring sulfonation .

Advanced: What strategies optimize the introduction of the ethyl group at position 2?

Answer:

  • Negishi Coupling : React 3-bromo-5-(trifluoromethyl)pyridine with Zn(CH₂CH₃)₂ in the presence of Pd(PPh₃)₄. Yields >80% are achievable with rigorous exclusion of oxygen .
  • Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 2, followed by quenching with ethyl iodide .

Basic: What are its applications in medicinal chemistry?

Answer:

  • Anticancer Agents : Pyridine derivatives with trifluoromethyl groups inhibit kinase enzymes (e.g., EGFR). Ethyl groups improve pharmacokinetics by reducing clearance rates .
  • Antimicrobial Scaffolds : The bromine atom facilitates cross-coupling to generate libraries of analogs for high-throughput screening .

Advanced: How do bromine and trifluoromethyl groups influence reaction pathways?

Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its position (meta to CF₃) directs cross-coupling to position 4 .
  • Trifluoromethyl Group : Enhances electron deficiency, making the pyridine ring susceptible to nucleophilic aromatic substitution at position 6. Use CuI/L-proline catalysis for efficient amination .

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